

Mass Spectrometry of 4-methoxy-3-methylacetophenone: A Technical Overview

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Compound of Interest

Compound Name: 1-(4-Methoxy-3-methylphenyl)ethanone

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This technical guide provides an in-depth analysis of the mass spectrometry of 4-methoxy-3-methylacetophenone, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of public domain mass spectral data for this specific molecule, this guide outlines the expected fragmentation patterns based on established principles of mass spectrometry for aromatic ketones and provides a standardized experimental protocol for its analysis.

Data Presentation

A complete, experimentally verified mass spectrum for 4-methoxy-3-methylacetophenone with relative abundances of its fragments is not readily available in public spectral databases. However, based on the fragmentation of analogous compounds, a predicted mass spectrum can be theorized. The molecular weight of 4-methoxy-3-methylacetophenone ($C_{10}H_{12}O_2$) is 164.20 g/mol. The key expected fragments are summarized in the table below.

Predicted Fragment	m/z (Mass-to-Charge Ratio)	Proposed Structure	Fragmentation Pathway
Molecular Ion $[M]^+\bullet$	164	$[C_{10}H_{12}O_2]^+\bullet$	Electron ionization of the parent molecule.
$[M-CH_3]^+$	149	$[C_9H_9O_2]^+$	α -cleavage, loss of a methyl radical from the acetyl group. This is expected to be a major fragment.
$[M-COCH_3]^+$	121	$[C_8H_9O]^+$	Cleavage of the acyl group.
$[M-CH_3-CO]^+$	121	$[C_8H_9O]^+$	Loss of a neutral carbon monoxide molecule from the $[M-CH_3]^+$ fragment.
$[C_7H_7O]^+$	107	Tropylium-like ion	Further fragmentation of the aromatic ring.

Experimental Protocols

To acquire a mass spectrum of 4-methoxy-3-methylacetophenone, the following experimental protocol is recommended, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

- Dissolve a small quantity (approximately 1 mg/mL) of 4-methoxy-3-methylacetophenone in a volatile organic solvent such as methanol or dichloromethane.
- Ensure the sample is fully dissolved and free of particulate matter.

2. Gas Chromatography (GC) Conditions:

- Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness) is suitable.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).[\[1\]](#)
- Ionization Energy: 70 eV.[\[1\]](#)
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.[\[1\]](#)
- Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

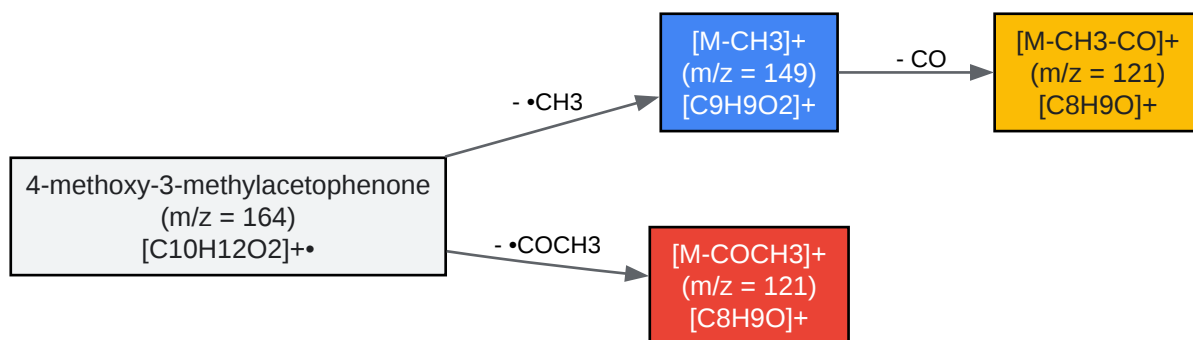
4. Data Analysis:

- The acquired total ion chromatogram (TIC) will show the retention time of 4-methoxy-3-methylacetophenone.
- The mass spectrum corresponding to this peak should be analyzed to identify the molecular ion peak and the major fragment ions.

- Comparison of the obtained spectrum with spectral libraries can aid in confirmation, though a reference spectrum may not be available.

Predicted Fragmentation Pathway

The fragmentation of 4-methoxy-3-methylacetophenone under electron ionization is expected to follow characteristic pathways for aromatic ketones. The primary fragmentation events involve cleavage of the bonds adjacent to the carbonyl group.



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Caption: Predicted EI fragmentation pathway of 4-methoxy-3-methylacetophenone.

This guide provides a foundational understanding of the mass spectrometric behavior of 4-methoxy-3-methylacetophenone. Experimental verification is crucial to confirm the predicted fragmentation patterns and relative abundances. The provided protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this compound.

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References

- 1. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
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